1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine and chroman moieties in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Spirocyclization: The spirocyclic structure is formed through cyclization reactions that link the chroman and piperidine rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the sulfonyl group or other functional groups in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Studies: The compound can be used to study the interactions of spirocyclic molecules with biological targets.
Chemical Biology: It serves as a tool compound to explore the effects of spirocyclic structures on biological systems.
Pharmaceutical Development:
Mechanism of Action
The mechanism of action of 1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is not fully understood but is thought to involve interactions with specific molecular targets. The piperidine and chroman moieties may interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: These compounds also feature a spirocyclic structure and are known for their biological activities.
Piperidine Derivatives: Compounds like 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones share structural similarities and are studied for their pharmacological properties.
Uniqueness
1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness may confer distinct biological activities and pharmacological potential, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1'-(4-piperidin-1-ylsulfonylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c28-22-18-25(32-23-7-3-2-6-21(22)23)12-16-26(17-13-25)24(29)19-8-10-20(11-9-19)33(30,31)27-14-4-1-5-15-27/h2-3,6-11H,1,4-5,12-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVRNQFIFPXWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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